N,N'-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide
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Overview
Description
N1,N4-BIS[4-(BUTAN-2-YL)PHENYL]BENZENE-1,4-DICARBOXAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two butan-2-ylphenyl groups attached to a benzene-1,4-dicarboxamide core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS[4-(BUTAN-2-YL)PHENYL]BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-(butan-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N4-BIS[4-(BUTAN-2-YL)PHENYL]BENZENE-1,4-DICARBOXAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS[4-(BUTAN-2-YL)PHENYL]BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N1,N4-BIS[4-(BUTAN-2-YL)PHENYL]BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N1,N4-BIS[4-(BUTAN-2-YL)PHENYL]BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: Known for its use as a ligand in coordination chemistry.
1,4-Di(4-pyridyl)benzene: Utilized in the synthesis of coordination polymers and metal-organic frameworks.
N,N’-Di-sec-butyl-1,4-benzenediamine: Explored for its antioxidant properties and use in polymer stabilization.
Uniqueness
N1,N4-BIS[4-(BUTAN-2-YL)PHENYL]BENZENE-1,4-DICARBOXAMIDE stands out due to its unique structural features, which confer specific chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C28H32N2O2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-N,4-N-bis(4-butan-2-ylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H32N2O2/c1-5-19(3)21-11-15-25(16-12-21)29-27(31)23-7-9-24(10-8-23)28(32)30-26-17-13-22(14-18-26)20(4)6-2/h7-20H,5-6H2,1-4H3,(H,29,31)(H,30,32) |
InChI Key |
SMFVERULOOBXSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(C)CC |
Origin of Product |
United States |
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